(4-Ethoxy-3-fluorophenyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-3-fluorophenyl)methanamine” consists of a phenyl ring substituted with an ethoxy group at the 4-position and a fluorine atom at the 3-position. The phenyl ring is also attached to a methanamine group.
Physical And Chemical Properties Analysis
“(4-Ethoxy-3-fluorophenyl)methanamine” has a molecular weight of 169.2 g/mol. It is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Scientific Research Applications
Chiral Discrimination
(4-Ethoxy-3-fluorophenyl)methanamine and its derivatives have been studied in chiral discrimination processes. For example, the separation of its enantiomers was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research highlights the potential of (4-Ethoxy-3-fluorophenyl)methanamine in chromatographic separation techniques, specifically in chiral discrimination, which is vital in the pharmaceutical industry (Bereznitski et al., 2002).
Ligand Binding Studies
Studies have also been conducted on analogs of (4-Ethoxy-3-fluorophenyl)methanamine to understand their binding ability to various biological targets. For instance, the binding ability of its piperidine analogs to the dopamine transporter was examined, highlighting the compound's relevance in neuroscience and pharmacology (Prisinzano et al., 2002).
Antidepressant Activity
Another significant application is in the development of antidepressant drugs. Novel derivatives of (4-Ethoxy-3-fluorophenyl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing potential for robust antidepressant-like activity (Sniecikowska et al., 2019).
Radio-tracer Synthesis
The compound has been utilized in the synthesis of radio-tracers for imaging applications, such as [18F]GBR 13119, which targets the dopamine uptake system. This application is crucial in medical diagnostics and research (Haka et al., 1989).
Kinase Inhibition
(4-Ethoxy-3-fluorophenyl)methanamine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating their potential in cancer therapy and research (Schroeder et al., 2009).
Spectral Analysis
The compound and its derivatives have been subject to spectral analysis to understand their chemical structure and properties, which is essential in the development of new pharmaceuticals (Dekić et al., 2020).
Dopamine Transporter Studies
Further studies on substituted benzyl piperidines in the GBR series, which include (4-Ethoxy-3-fluorophenyl)methanamine derivatives, have provided insights into dopamine transporter affinity, contributing to the understanding of neurological disorders and potential treatments (Hsin et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(4-ethoxy-3-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGBCYTQGGAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-fluorophenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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